molecular formula C9H4ClF3 B6159107 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene CAS No. 1807792-37-5

1-chloro-2-ethynyl-3-(trifluoromethyl)benzene

Cat. No.: B6159107
CAS No.: 1807792-37-5
M. Wt: 204.57 g/mol
InChI Key: QIGYWFZEUBWRSU-UHFFFAOYSA-N
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Description

1-chloro-2-ethynyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-2-ethynyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated benzene derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-ethynyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while addition reactions can produce alkenes or alkynes with additional functional groups .

Scientific Research Applications

1-chloro-2-ethynyl-3-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-2-ethynyl-3-(trifluoromethyl)benzene is unique due to the presence of both the ethynyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethynyl group provides a site for further functionalization and chemical transformations .

Properties

CAS No.

1807792-37-5

Molecular Formula

C9H4ClF3

Molecular Weight

204.57 g/mol

IUPAC Name

1-chloro-2-ethynyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4ClF3/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h1,3-5H

InChI Key

QIGYWFZEUBWRSU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC=C1Cl)C(F)(F)F

Purity

95

Origin of Product

United States

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